5-(3-Cyanophenyl)-5-oxovaleronitrile chemical structure and properties
5-(3-Cyanophenyl)-5-oxovaleronitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 5-(3-Cyanophenyl)-5-oxovaleronitrile. It details its chemical structure, physicochemical properties, and safety information. A plausible synthetic route via Friedel-Crafts acylation is presented, along with a discussion of the underlying reaction mechanism. Furthermore, this guide explores the potential applications of this molecule within the fields of medicinal chemistry and materials science, drawing parallels with other cyanophenyl-containing compounds. The document concludes with predicted spectral data (1H NMR, 13C NMR, and IR) to aid in the identification and characterization of this compound in a laboratory setting.
Chemical Identity and Properties
5-(3-Cyanophenyl)-5-oxovaleronitrile, with the CAS Number 898767-60-7, is a dinitrile ketone derivative of benzene.[1] Its molecular structure and key properties are summarized below.
Chemical Structure
The structure of 5-(3-Cyanophenyl)-5-oxovaleronitrile consists of a benzonitrile core acylated at the meta-position with a 5-oxovaleronitrile chain.
Molecular Structure Diagram
Caption: 2D structure of 5-(3-Cyanophenyl)-5-oxovaleronitrile.
Physicochemical Properties
A summary of the known and calculated physicochemical properties of 5-(3-Cyanophenyl)-5-oxovaleronitrile is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O | [1] |
| Molecular Weight | 198.22 g/mol | Calculated |
| CAS Number | 898767-60-7 | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 210 - 214 °C (decomposes) | Sigma-Aldrich SDS |
Synthesis and Mechanism
A plausible and efficient method for the synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile is the Friedel-Crafts acylation of 3-cyanobenzonitrile with a suitable acylating agent. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Proposed Synthetic Route: Friedel-Crafts Acylation
The synthesis would involve the reaction of 3-cyanobenzonitrile with 4-cyanobutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Proposed synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the following key steps:
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Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the 4-cyanobutanoyl chloride, leading to the formation of a highly electrophilic acylium ion.
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Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-cyanobenzonitrile attacks the acylium ion. The cyano group is a deactivating group, and its meta-directing effect will favor the substitution at the carbon atom meta to the cyano group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.
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Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, 5-(3-Cyanophenyl)-5-oxovaleronitrile.
Spectral Data (Predicted)
To aid in the experimental identification and characterization of 5-(3-Cyanophenyl)-5-oxovaleronitrile, predicted spectral data are provided below. These predictions are based on computational models and should be confirmed with experimental data.
Predicted 1H NMR Spectrum
The predicted 1H NMR spectrum would show signals corresponding to the aromatic protons and the aliphatic protons of the valeronitrile chain. The aromatic region is expected to be complex due to the meta-substitution pattern. The aliphatic protons would likely appear as multiplets.
Predicted 13C NMR Spectrum
The predicted 13C NMR spectrum would display distinct signals for the carbon atoms of the benzonitrile ring, the two nitrile carbons, the ketone carbonyl carbon, and the aliphatic carbons of the valeronitrile chain.
Predicted IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
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C≡N stretch (aromatic): Around 2230-2210 cm⁻¹
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C≡N stretch (aliphatic): Around 2260-2240 cm⁻¹[2]
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C=O stretch (ketone): Around 1700-1680 cm⁻¹
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C-H stretch (aromatic): Above 3000 cm⁻¹
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C-H stretch (aliphatic): Below 3000 cm⁻¹
Potential Applications in Research and Drug Development
While specific studies on 5-(3-Cyanophenyl)-5-oxovaleronitrile are limited, the presence of the cyanophenyl moiety suggests potential applications in medicinal chemistry and materials science. The nitrile group is a versatile functional group in drug design, often acting as a bioisostere for other functional groups and participating in key interactions with biological targets.[3]
Medicinal Chemistry
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Enzyme Inhibition: The cyanophenyl group is found in numerous enzyme inhibitors.[4] The nitrile can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site of an enzyme.
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Receptor Antagonism: Compounds containing the cyanophenyl scaffold have been investigated as antagonists for various receptors.
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Metabolic Stability: The nitrile group is generally considered to be metabolically stable, which is a desirable property for drug candidates.[3]
Materials Science
The polar nature of the nitrile groups and the rigid aromatic core could impart interesting electronic and photophysical properties to the molecule, making it a candidate for investigation in the field of organic electronics or as a building block for functional polymers.
Safety Information
Based on the Safety Data Sheet from Sigma-Aldrich, 5-(3-Cyanophenyl)-5-oxovaleronitrile should be handled with care.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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It is imperative to consult the full Safety Data Sheet before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
5-(3-Cyanophenyl)-5-oxovaleronitrile is a bifunctional molecule with potential for further exploration in both medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a well-established and efficient method. The presence of two nitrile groups and a ketone functionality offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The predicted spectral data provided in this guide will be a valuable resource for researchers working with this compound. Further experimental studies are warranted to fully elucidate its properties and explore its potential applications.
References
- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
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Chemical Substance Information. (n.d.). 5-(3-CYANOPHENYL)-5-OXOVALERONITRILE. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 5-(3-Cyanophenyl)-5-oxovaleronitrile.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
- Yu, X., & et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1429-1457.
